(R)-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid
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Overview
Description
®-1,4-dioxa-8-azaspiro[45]Decane-7-carboxylic acid is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction typically occurs at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spiro compound .
Industrial Production Methods
For industrial production, the synthesis method must be scalable and cost-effective. The method involving 1,1-pentamethylene oxalic acid and urea is particularly suitable for industrial applications due to its simplicity and high yield. The reaction can be conducted in large reactors with efficient stirring and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
®-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the spiro compound.
Scientific Research Applications
Chemistry
In chemistry, ®-1,4-dioxa-8-azaspiro[45]Decane-7-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its spiro structure can mimic certain biological molecules, making it useful for probing biochemical pathways.
Medicine
In medicinal chemistry, ®-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of ®-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,7-dioxaspiro[5.5]undecane: This compound shares a similar spiro structure but differs in the ring size and functional groups.
1,4-dioxaspiro[4.4]decan-2-yl: Another spiro compound with a different ring size and substitution pattern.
Uniqueness
®-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(7R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVFMIFGJMPRCL-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC12OCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CC12OCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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